Cas no 1824391-93-6 (3-Acetamido-2-hydroxybutanoic acid)

3-Acetamido-2-hydroxybutanoic acid 化学的及び物理的性質
名前と識別子
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- EN300-7733058
- SCHEMBL8504066
- 1824391-93-6
- 3-acetamido-2-hydroxybutanoic acid
- 3-Acetamido-2-hydroxybutanoic acid
-
- インチ: 1S/C6H11NO4/c1-3(7-4(2)8)5(9)6(10)11/h3,5,9H,1-2H3,(H,7,8)(H,10,11)
- InChIKey: CCWAANOGADALLE-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C(C)NC(C)=O
計算された属性
- 精确分子量: 161.06880783g/mol
- 同位素质量: 161.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 168
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.1
- トポロジー分子極性表面積: 86.6Ų
3-Acetamido-2-hydroxybutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7733058-2.5g |
3-acetamido-2-hydroxybutanoic acid |
1824391-93-6 | 95.0% | 2.5g |
$2100.0 | 2025-02-22 | |
Enamine | EN300-7733058-0.5g |
3-acetamido-2-hydroxybutanoic acid |
1824391-93-6 | 95.0% | 0.5g |
$1027.0 | 2025-02-22 | |
Enamine | EN300-7733058-10.0g |
3-acetamido-2-hydroxybutanoic acid |
1824391-93-6 | 95.0% | 10.0g |
$4606.0 | 2025-02-22 | |
Enamine | EN300-7733058-0.05g |
3-acetamido-2-hydroxybutanoic acid |
1824391-93-6 | 95.0% | 0.05g |
$900.0 | 2025-02-22 | |
Enamine | EN300-7733058-0.1g |
3-acetamido-2-hydroxybutanoic acid |
1824391-93-6 | 95.0% | 0.1g |
$943.0 | 2025-02-22 | |
Enamine | EN300-7733058-1.0g |
3-acetamido-2-hydroxybutanoic acid |
1824391-93-6 | 95.0% | 1.0g |
$1070.0 | 2025-02-22 | |
Enamine | EN300-7733058-0.25g |
3-acetamido-2-hydroxybutanoic acid |
1824391-93-6 | 95.0% | 0.25g |
$985.0 | 2025-02-22 | |
Enamine | EN300-7733058-5.0g |
3-acetamido-2-hydroxybutanoic acid |
1824391-93-6 | 95.0% | 5.0g |
$3105.0 | 2025-02-22 |
3-Acetamido-2-hydroxybutanoic acid 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
3-Acetamido-2-hydroxybutanoic acidに関する追加情報
Recent Advances in the Study of 3-Acetamido-2-hydroxybutanoic Acid (CAS: 1824391-93-6)
3-Acetamido-2-hydroxybutanoic acid (CAS: 1824391-93-6) is a chiral hydroxy acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications as a building block for pharmaceuticals and bioactive molecules. Recent studies have explored its synthesis, biological activity, and utility in drug development, highlighting its versatility and importance in modern research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of 3-Acetamido-2-hydroxybutanoic acid using enzymatic catalysis, achieving high enantiomeric purity (>99% ee). This method offers a sustainable alternative to traditional chemical synthesis, reducing the need for harsh reagents and improving yield. The study also investigated the compound's role as a precursor for γ-lactam derivatives, which are key motifs in several FDA-approved drugs.
In the context of drug discovery, researchers have utilized 3-Acetamido-2-hydroxybutanoic acid as a scaffold for designing novel protease inhibitors. A recent preprint on bioRxiv (2024) revealed its incorporation into peptidomimetics targeting viral proteases, with promising in vitro activity against SARS-CoV-2 and other coronaviruses. The compound's hydroxyl and acetamido groups were found to form critical hydrogen bonds with the protease active site, as confirmed by X-ray crystallography.
Metabolic studies have also shed light on the biological significance of this molecule. A 2024 paper in ACS Chemical Biology reported that 3-Acetamido-2-hydroxybutanoic acid is an intermediate in the degradation pathway of certain amino acids in human gut microbiota, suggesting potential implications for microbiome-related therapies. The study employed stable isotope labeling and mass spectrometry to trace its metabolic fate in bacterial cultures.
From a pharmaceutical development perspective, the compound's physicochemical properties have been characterized in detail. Research published in Molecular Pharmaceutics (2023) analyzed its solubility, stability, and membrane permeability using advanced computational models and experimental assays. These data are invaluable for formulating drugs containing this moiety, particularly for oral delivery systems.
Looking forward, several clinical trials are investigating derivatives of 3-Acetamido-2-hydroxybutanoic acid as potential treatments for neurological disorders. Early-phase studies suggest that these compounds may modulate glutamate receptors, offering new avenues for addressing conditions like epilepsy and neuropathic pain. However, further research is needed to fully elucidate their mechanisms and optimize their therapeutic profiles.
In conclusion, 3-Acetamido-2-hydroxybutanoic acid (CAS: 1824391-93-6) continues to emerge as a valuable chemical entity with diverse applications in medicinal chemistry and drug development. Recent advances in its synthesis, biological evaluation, and therapeutic potential underscore its importance as a focus of ongoing research in the chemical and biological pharmaceutical fields.
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